3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine
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Overview
Description
3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a cyclohexyloxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it might inhibit a particular enzyme, thereby affecting the metabolic pathway it is involved in .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives with various substituents, such as 3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine and this compound .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1358754-79-6 |
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Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
3-(4-cyclohexyloxyphenyl)-5-methylpyrazin-2-amine |
InChI |
InChI=1S/C17H21N3O/c1-12-11-19-17(18)16(20-12)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H2,18,19) |
InChI Key |
OXLLXMDHSPIDAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C2=CC=C(C=C2)OC3CCCCC3)N |
Origin of Product |
United States |
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